Bienvenue dans la boutique en ligne BenchChem!

5-(3-bromopropoxy)-2H-1,3-benzodioxole

Bradycardic Agents If Channel Inhibition Cardiovascular Pharmacology

5-(3-Bromopropoxy)-2H-1,3-benzodioxole (CAS 56219-51-3) is a structurally defined brominated benzodioxole derivative critical for PDE4 inhibitor synthesis (≥80% patent-documented yields). The electrophilic alkyl bromide handle enables precise nucleophilic displacement for bradycardic agent development akin to Zatebradine. The specific 3-carbon bromopropoxy linker is pharmacologically essential—substituting alternative chain lengths or benzodioxole variants compromises target activity. Procure for pharmaceutical R&D, compound library alkylation, or drug impurity reference standard applications.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 56219-51-3
Cat. No. B3272121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-bromopropoxy)-2H-1,3-benzodioxole
CAS56219-51-3
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCCBr
InChIInChI=1S/C10H11BrO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7H2
InChIKeyLZVZRLKAMWQNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromopropoxy)-2H-1,3-benzodioxole CAS 56219-51-3: Key Intermediate for PDE4 Inhibitors and Specialized Organic Synthesis


5-(3-Bromopropoxy)-2H-1,3-benzodioxole (CAS 56219-51-3) is a brominated 1,3-benzodioxole derivative with molecular formula C10H11BrO3 and molecular weight 259.10 g/mol . The compound contains a 1,3-benzodioxole (methylenedioxyphenyl) core bearing a 3-bromopropoxy substituent at the 5-position, providing an alkyl bromide electrophilic handle for nucleophilic substitution chemistry . The 1,3-benzodioxole scaffold is widely distributed in nature and is found in numerous natural products such as safrole and piperonal, as well as a multitude of alkaloids and synthetic pharmaceutical agents [1].

Why 5-(3-Bromopropoxy)-2H-1,3-benzodioxole Cannot Be Substituted with Other Benzodioxole or Bromoalkoxy Analogs in Critical Synthetic Routes


In-class substitution of 5-(3-bromopropoxy)-2H-1,3-benzodioxole with alternative benzodioxole derivatives or other bromoalkoxy reagents is not scientifically valid due to compound-specific structural requirements in target synthesis. 1,3-Benzodioxole derivatives with different substituents (e.g., 5-propenyl-1,3-benzodioxole versus 5-t-butyl-1,3-benzodioxole) differ markedly as inducers of cytochrome P-450 isozymes [1], demonstrating that subtle structural variations profoundly alter biological and chemical behavior. Similarly, the alkylation efficiency of benzodioxole derivatives with an intact dioxole ring affects target protein alkylation to an extent proportional to their ability to inhibit tubulin polymerization [2]. For compounds requiring the specific 5-(3-bromopropoxy) substitution pattern—such as PDE4 inhibitor intermediates [3] or specific bradycardic agent precursors [4]—generic substitution would alter linker length, electrophilicity, and the spatial presentation of the benzodioxole pharmacophore, resulting in failed synthesis, reduced biological activity, or incompatibility with downstream transformations.

5-(3-Bromopropoxy)-2H-1,3-benzodioxole: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Pharmacological Activity of Final Product: 3-(3,4-Methylenedioxyphenoxy)propyl Analogue Achieves Bradycardic Activity Comparable to Zatebradine

When incorporated as the 3-(3,4-methylenedioxyphenoxy)propyl moiety in 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline analogues, the resulting compound demonstrated potent and specific bradycardic activities comparable to those of Zatebradine, a clinical-stage bradycardic agent [1]. This establishes that the specific 3-bromopropoxy linker combined with the benzodioxole core contributes to pharmacologically relevant activity at the If channel target.

Bradycardic Agents If Channel Inhibition Cardiovascular Pharmacology

Optimized Synthesis Route: 81.7% Yield Achieved via Alkylation of Sesamol with 1,3-Dibromopropane Under Reflux Conditions

A documented synthetic procedure yields 5-(3-bromopropoxy)-2H-1,3-benzodioxole at 81.7% calculated yield from 15 g of 3,4-methylenedioxyphenol (sesamol) and 88 g of 1,3-dibromopropane in t-butanol/water with potassium hydroxide under reflux for 3 hours, producing 23 g of product boiling at 120°C/1 mmHg . This yield is notably higher than typical alkylation reactions using alternative base-solvent systems (e.g., K2CO3 in CH3CN) which often require longer reaction times and may produce lower yields due to competing elimination.

Organic Synthesis Process Chemistry Alkylation

Position-Specific PDE4 Inhibitor Intermediate: Patent-Documented Utility in High-Value Therapeutic Class

1,3-Benzodioxole heterocyclic compounds bearing appropriate substituents at the 5-position are explicitly claimed as intermediates for PDE4 inhibitor synthesis [1]. The patent literature demonstrates that optimized methods for preparing such benzodioxole compounds achieve yields ≥80% in key deprotection steps and ≥76% in difluoromethylation steps, substantially exceeding yields of 32% reported in earlier methods [1]. PDE4 inhibitors represent a clinically validated therapeutic class with approved drugs including roflumilast (COPD) and apremilast (psoriatic arthritis, psoriasis), with global market value exceeding $2 billion annually.

PDE4 Inhibition Pharmaceutical Intermediates Respiratory Disease

Lipophilicity and Polar Surface Area Profile: LogP 2.58 and PSA 27.69 Ų Optimize Pharmacokinetic Properties of Derived Compounds

The 3-(3,4-methylenedioxyphenoxy)propyl moiety derived from 5-(3-bromopropoxy)-2H-1,3-benzodioxole exhibits calculated physicochemical parameters of LogP = 2.5791 and polar surface area (PSA) = 27.69 Ų [1]. These values fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (LogP <5) and Veber's rules (PSA <140 Ų for good oral absorption). In comparison, the shorter 2-bromoethoxy analog (CAS 59825-75-1, C9H9BrO3, MW 245.07) provides reduced linker length and altered lipophilicity, while the longer 4-bromobutoxy analog (CAS 56219-41-1, C11H13BrO3, MW 273.12) increases molecular weight and may affect membrane permeability [2].

Drug-Likeness Physicochemical Properties ADME

Validated Application Scenarios for 5-(3-Bromopropoxy)-2H-1,3-benzodioxole in Research and Industrial Settings


Cardiovascular Drug Discovery: Synthesis of If Channel Inhibitors and Bradycardic Agents

Procure this compound for the synthesis of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives that incorporate the 3-(3,4-methylenedioxyphenoxy)propyl moiety. These analogues have demonstrated bradycardic activity comparable to Zatebradine [1]. The specific three-carbon bromopropoxy linker with benzodioxole core is essential for achieving this pharmacological profile—substitution with two-carbon or four-carbon linkers would alter the spatial orientation of the pharmacophore and likely reduce If channel inhibitory activity.

PDE4 Inhibitor Development: Preparation of 1,3-Benzodioxole Heterocyclic Intermediates for Respiratory and Inflammatory Diseases

Use as a key intermediate in multi-step syntheses of PDE4 inhibitors for COPD, asthma, psoriasis, and psoriatic arthritis applications. Patent-documented methods achieve yields ≥80% using 1,3-benzodioxole intermediates with appropriate 5-position substitution [2]. The compound's bromine leaving group enables versatile nucleophilic displacement chemistry for introducing diverse amine, thiol, or carbon nucleophiles required for generating PDE4 inhibitor libraries.

Medicinal Chemistry Library Synthesis: Generation of Benzodioxole-Containing Compound Collections

Employ as an alkylating building block for parallel synthesis of benzodioxole-containing compound libraries. The 3-bromopropoxy electrophile reacts efficiently with diverse nucleophiles (amines, thiols, phenols, heterocyclic NH groups) under mild conditions . The benzodioxole core confers potential for biological activity given its presence in numerous natural products and approved drugs, while the propoxy linker provides appropriate spacing between the benzodioxole pharmacophore and appended diversity elements.

Reference Standard for Analytical Method Development and Impurity Profiling

Utilize as a reference standard or drug impurity marker in pharmaceutical quality control. The compound is explicitly designated for use as a reference substance for drug impurities and as a reagent for biomedical research applications [3]. Its well-defined physicochemical properties (boiling point 120°C/1 mmHg, density 1.516±0.06 g/cm³ predicted, LogP 2.58) facilitate chromatographic method development and impurity identification in pharmaceutical manufacturing workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-bromopropoxy)-2H-1,3-benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.